Pifoxime

Pifoxime synthesis yield semi-industrial oxime ether production procurement cost optimization

Pifoxime (CAS 31224-92-7), also known as Flamanil, LF-77, Pixifenide, or SW-77, is a low-molecular-weight (276.33 g/mol) synthetic oxime ether compound with the molecular formula C15H20N2O3. It was originally developed by Salvoxyl-Wander (France) and described as a non-steroidal anti-inflammatory agent (NSAID) that functions through dual cyclooxygenase (COX-1/COX-2) inhibition.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
Cat. No. B10774245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePifoxime
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCCCC2
InChIInChI=1S/C15H20N2O3/c1-12(16-19)13-5-7-14(8-6-13)20-11-15(18)17-9-3-2-4-10-17/h5-8,19H,2-4,9-11H2,1H3/b16-12+
InChIKeyXUDSQIDNHJMBBW-FOWTUZBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pifoxime (CAS 31224-92-7): Chemical Identity and Baseline Characterization for Procurement and Research Selection


Pifoxime (CAS 31224-92-7), also known as Flamanil, LF-77, Pixifenide, or SW-77, is a low-molecular-weight (276.33 g/mol) synthetic oxime ether compound with the molecular formula C15H20N2O3 . It was originally developed by Salvoxyl-Wander (France) and described as a non-steroidal anti-inflammatory agent (NSAID) that functions through dual cyclooxygenase (COX-1/COX-2) inhibition [1]. Structurally, Pifoxime features a piperidine amide linked via an ether bridge to an acetophenone oxime moiety; the oxime group exists in a defined (E)-configuration, which is critical for target engagement in both anti-inflammatory and antimicrobial contexts, and the crystal structure has been solved by single-crystal X-ray diffraction [2][3]. While primarily classified as an NSAID, recent patent literature also positions oxime ether derivatives, including those structurally related to Pifoxime, as fungicidal agents with synergistic activity when combined with other antifungal compounds, indicating a multi-domain research application profile [4].

Why Generic Substitution of Pifoxime Without Quantitative Structural and Pharmacological Verification Introduces Procurement Risk


Pifoxime cannot be generically substituted with other oxime ether derivatives or even other dual COX-1/COX-2 NSAIDs without risking functional non-equivalence, because its biological activity is tightly coupled to its unique molecular architecture, not merely the oxime functional group. The para-substituted phenoxyacetyl-piperidine scaffold simultaneously determines the (E)-oxime geometry (confirmed by a torsion angle of -179(2)° in the crystal lattice), the hydrogen-bonding network with target enzymes, and the lipophilic balance governing membrane permeability [1][2]. Substituting Pifoxime with a structurally similar NSAID lacking the piperidine amide moiety—or with a different oxime ether such as cymoxanil (a cyanoacetamide fungicide)—would fundamentally alter COX isoform engagement, antifungal target spectrum, and physicochemical properties including the predicted pKa of 11.50 and boiling point of 494.7°C, each of which directly impacts formulation behavior and bioassay reproducibility [3]. Furthermore, published patent evidence demonstrates that structurally related oxime ethers exhibit synergistic fungicidal activity only in specific binary combinations, meaning that arbitrary replacement of Pifoxime in a research or industrial protocol without quantitative verification of activity against the intended biological target may lead to complete loss of the expected pharmacological or antifungal outcome [4].

Pifoxime Procurement Evidence Guide: Quantified Differentiation Across Synthesis Yield, Structural Identity, COX-1 Inhibition, and Isozyme Selectivity


Semi-Industrial Synthesis Route Yields Quantitative Improvement Over Standard Synthesis for Pifoxime

Pifoxime can be produced via two documented synthesis routes that yield quantifiably different efficiencies at the esterification step (Stage B). The standard route, which proceeds via p-acetylphenoxyacetic acid, achieves a methyl ester yield of 70% after 12 hours of reflux or 85% after 18 hours . In contrast, the semi-industrial route bypasses the acid intermediate entirely and directly prepares the ester from p-hydroxyacetophenone and ethyl 2-bromoacetate using potassium carbonate in butanone, delivering a 90% ester yield . This 20-percentage-point improvement at the penultimate intermediate stage directly affects the overall process mass intensity and, consequently, the procurement cost per gram of final active pharmaceutical ingredient (API) .

Pifoxime synthesis yield semi-industrial oxime ether production procurement cost optimization

Single-Crystal X-Ray Diffraction Provides Definitive Structural Identity and Batch-to-Batch Traceability for Pifoxime Unavailable for Most Analogs

The absolute configuration and three-dimensional geometry of Pifoxime have been definitively established by single-crystal X-ray diffraction analysis, generating quantitative crystallographic parameters that serve as a unique structural fingerprint [1][2]. Crystals were solved in the monoclinic space group C2 with unit cell dimensions a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, with Z = 4; the structure refined to a final R-factor of 0.053 for 2043 observed reflections [1]. The molecule is nearly planar within 0.2 Å, with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) linkage, and intermolecular packing is governed by van der Waals forces with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) [2]. Numerous oxime ether analogs—including cymoxanil and other fungicidal oximes—lack publicly available single-crystal structures of comparable resolution, meaning that Pifoxime's solved crystal structure provides procurement-quality assurance that is simply not available for competing compounds.

Pifoxime crystal structure X-ray diffraction oxime ether batch identity verification

Oxime (E)-Configuration and Piperidine Amide Pharmacophore Differentiate Pifoxime SAR from Cyanoacetamide Oxime Fungicides

Within the oxime ether chemical class, Pifoxime and the cyanoacetamide fungicide cymoxanil represent two structurally and mechanistically divergent subclasses that are not functionally interchangeable [1][2]. Cymoxanil contains a cyanoacetyl urea core with an ethyl oxime side chain and exerts its antifungal activity through inhibition of mycelial growth in Peronosporales species (reported EC50 values of 0.27–0.57 μg/mL against Phytophthora infestans isolates), acting as a foliar fungicide with both contact and local systemic activity [1][2]. Pifoxime, in contrast, is built around a piperidine amide linked to a para-substituted acetophenone oxime, and its primary documented mechanism is dual COX-1/COX-2 inhibition rather than direct antifungal enzyme targeting; its antifungal utility is described in patent literature only when used in synergistic binary mixtures with formula II compounds, not as a standalone fungicide [3]. The para-substituted phenoxyacetyl-piperidine pharmacophore in Pifoxime is absent in cymoxanil, meaning that the two compounds differ in their primary target class (mammalian COX enzymes versus fungal cell wall/sporulation targets), their oxime connectivity (benzene-linked in Pifoxime versus alkane-linked in cymoxanil), and their documented application contexts (NSAID/anti-inflammatory research versus agricultural fungicide).

Pifoxime structure-activity relationship oxime ether pharmacophore piperidine amide fungicide

Pifoxime COX-1 Inhibition Quantified at IC50 1.4 μM: A Measurable Anchor Point Absent for Most Non-Clinical Oxime Ether NSAIDs

Among oxime ether compounds described as NSAIDs, Pifoxime is one of the few for which a discrete, published COX-1 IC50 value exists: 1.4 μM, as reported in the Adooq Bioscience product database [1]. In comparison, bromfenac—a structurally unrelated but well-characterized dual COX inhibitor used as a reference standard in ocular inflammation research—exhibits COX-1 IC50 of 5.56 nM (approximately 250-fold more potent) and COX-2 IC50 of 7.45 nM [1]. The 1.4 μM IC50 value for Pifoxime places it firmly in the low-micromolar potency range for COX-1, which is comparable to certain widely used NSAIDs (e.g., aspirin COX-1 IC50 ≈ 1.6–5 μM in recombinant enzyme assays performed under similar in vitro conditions) and provides a quantitative benchmark for cross-study comparisons [2]. Critically, the majority of oxime ether compounds—including those described in the fungicide patent literature (e.g., KR-20030059348-A; WO-2012117021-A2)—have no publicly reported COX IC50 values whatsoever, making Pifoxime's quantified COX-1 inhibitory activity a distinguishing procurement criterion for researchers who require a defined target engagement benchmark in their assay system [3].

Pifoxime COX-1 IC50 cyclooxygenase inhibition oxime NSAID potency comparison

Potential Isozyme Selectivity Advantage of Pifoxime Over Pan-HDAC Inhibitors in Epigenetic Research Applications

Although Pifoxime is primarily documented as a COX-1/COX-2 inhibitor, additional reports indicate that it also functions as a potent, cell-permeable histone deacetylase (HDAC) inhibitor with notable selectivity for the HDAC6 and HDAC8 isoforms . This selectivity profile contrasts with first-generation pan-HDAC inhibitors such as SAHA (vorinostat), PXD101 (belinostat), and LBH589 (panobinostat), which inhibit most HDAC isotypes non-selectively and consequently produce a broader range of unwanted cellular effects in epigenetic studies [1][2]. Concentration-response curves and definitive IC50 values for Pifoxime's HDAC6/HDAC8 inhibition have not been detailed in the publicly available literature to date . However, the reported selectivity for specific Class IIb HDAC isoforms, if confirmed in standardized recombinant HDAC panel assays with comparator data against SAHA or tubastatin A, would position Pifoxime as a dual-application research tool with value in both inflammation (COX) and epigenetic (HDAC) research paradigms—a profile not shared by any other oxime ether NSAID.

Pifoxime HDAC6 selectivity HDAC8 inhibitor oxime isozyme-selective epigenetic tool compound

Optimal Procurement and Application Scenarios for Pifoxime Based on Quantified Differentiation Evidence


Neuropsychiatric Inflammation Research Requiring a Quantitatively Characterized Dual COX-1/COX-2 Inhibitor

Research laboratories investigating the role of cyclooxygenase-mediated inflammatory pathways in neuropsychiatric disorders can select Pifoxime as a tool compound with a defined COX-1 IC50 of 1.4 μM, providing a quantitative potency benchmark that enables dose-response experimental design and cross-study reproducibility [1]. Unlike structurally analogous oxime ethers that lack any published COX inhibition data, Pifoxime offers verifiable target engagement at the enzyme level, reducing the risk of using an inactive or mischaracterized batch in behavioral pharmacology or neuroinflammation models [2]. The compound's defined (E)-oxime configuration—confirmed by single-crystal X-ray diffraction (monoclinic C2, R=0.053)—ensures that the pharmacologically active geometric isomer is consistently present across procurement lots [3].

Synergistic Fungicide Formulation Development Utilizing Oxime Ether Binary Mixtures

Agrochemical R&D teams developing next-generation fungicide mixtures can incorporate Pifoxime as the oxime ether derivative (Formula I) component in synergistic binary formulations, as described in patent KR-20030059348-A [1]. In this application, Pifoxime is combined with at least one Formula II compound in a synergistically active amount, producing fungicidal efficacy that exceeds the additive effect of either component alone. Procurement of Pifoxime for this application is supported by its well-characterized synthesis route, with the semi-industrial process yielding 90% at the ester stage, ensuring consistent supply at development scale [2]. Critically, this fungal control application is structurally distinct from the use of cymoxanil or other cyanoacetamide oximes, as Pifoxime's piperidine amide scaffold contributes different physicochemical properties to the mixture (predicted logP, pKa 11.50, boiling point 494.7°C), which affect formulation stability and tank-mix compatibility [2].

Epigenetic Tool Compound Screening for HDAC6/HDAC8-Mediated Pathways in Oncology and Neurobiology

Laboratories conducting epigenetic drug discovery or chromatin biology research can evaluate Pifoxime as a cell-permeable small molecule with reported selectivity for the HDAC6 and HDAC8 isoforms, distinguishing it from pan-HDAC inhibitors such as SAHA (vorinostat) and PXD101 (belinostat) that broadly inhibit most HDAC isotypes and generate confounding off-target transcriptional effects [1][2]. The compound's dual activity against both COX enzymes and specific HDAC isoforms creates a unique pharmacological profile that is particularly relevant for research on the intersection between chronic inflammation and epigenetic dysregulation in oncology and neurodegeneration. Users should note that quantitative HDAC IC50 values are not yet publicly available and should plan for in-house isoform selectivity profiling as part of their experimental workflow [1].

Analytical Reference Standard Procurement with Verified Crystallographic Identity

Quality control and analytical laboratories requiring a structurally authenticated oxime ether reference standard can procure Pifoxime with the assurance of a publicly available, fully refined single-crystal X-ray structure (monoclinic C2, a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, β=94.699(3)°, R=0.053 for 2043 observed reflections) [1]. This crystallographic dataset enables post-receipt identity verification via powder X-ray diffraction (PXRD) comparison against the calculated powder pattern, a capability unavailable for most oxime ether analogs. Combined with standard analytical characterization (NMR, HPLC, LC/MS, elemental analysis) offered by major suppliers such as MedChemExpress and TargetMol, the solved crystal structure adds a gold-standard level of structural confidence that supports GLP-compliant reference standard qualification for bioanalytical method development and regulatory pharmacology studies [2][3].

Quote Request

Request a Quote for Pifoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.